molecular formula C12H12ClN3O B7528271 N-(3-chloro-4-methylphenyl)-2-methylpyrazole-3-carboxamide

N-(3-chloro-4-methylphenyl)-2-methylpyrazole-3-carboxamide

Cat. No. B7528271
M. Wt: 249.69 g/mol
InChI Key: RBYDABLLKCGQGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-methylpyrazole-3-carboxamide, commonly known as "CL-316,243," is a synthetic compound that belongs to the class of beta-3 adrenergic receptor agonists. It was first synthesized in the late 1990s and has since been extensively studied for its potential applications in various fields.

Mechanism of Action

CL-316,243 acts as a selective agonist of the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to the activation of adenylate cyclase and subsequent production of cyclic adenosine monophosphate (cAMP). This, in turn, leads to the activation of protein kinase A (PKA) and the phosphorylation of various downstream targets, resulting in increased lipolysis and thermogenesis.
Biochemical and Physiological Effects:
CL-316,243 has been shown to increase energy expenditure, reduce body weight, and improve insulin sensitivity in animal models of obesity and diabetes. It has also been shown to increase brown adipose tissue activity and induce browning of white adipose tissue, leading to increased thermogenesis and energy expenditure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CL-316,243 in lab experiments is its selectivity for the beta-3 adrenergic receptor, which allows for specific targeting of this receptor and its downstream signaling pathways. However, its use is limited by the fact that it is a synthetic compound and may not accurately reflect the physiological effects of endogenous beta-3 adrenergic receptor agonists.

Future Directions

There are several potential future directions for the use of CL-316,243 in scientific research. One area of interest is the development of novel therapeutics for obesity and diabetes based on the activation of the beta-3 adrenergic receptor. Another area of interest is the investigation of the role of brown adipose tissue and thermogenesis in metabolic diseases. Additionally, the development of more selective and potent beta-3 adrenergic receptor agonists may lead to improved therapeutic options for these conditions.

Synthesis Methods

The synthesis of CL-316,243 involves the reaction of 3-chloro-4-methylphenylhydrazine with 2-methyl-3-oxopentanoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified through recrystallization or chromatography.

Scientific Research Applications

CL-316,243 has been extensively studied for its potential applications in various fields such as obesity, diabetes, and cardiovascular diseases. It is primarily used as a research tool to study the beta-3 adrenergic receptor and its physiological effects. It has also been used in animal studies to investigate the role of brown adipose tissue in thermogenesis and energy expenditure.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-8-3-4-9(7-10(8)13)15-12(17)11-5-6-14-16(11)2/h3-7H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYDABLLKCGQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=NN2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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